molecular formula C10H6F3NO B1315171 2-Trifluoromethylbenzoylacetonitrile CAS No. 40018-10-8

2-Trifluoromethylbenzoylacetonitrile

Cat. No. B1315171
CAS RN: 40018-10-8
M. Wt: 213.16 g/mol
InChI Key: ULZOOHHGJMAKCY-UHFFFAOYSA-N
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Description

2-Trifluoromethylbenzoylacetonitrile is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Scientific Research Applications

  • Siderophores

    • Scientific Field : Biology
    • Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels .
    • Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .
    • Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Trifluoromethyl Compounds

    • Scientific Field : Chemistry
    • Application Summary : Trifluoromethyl compounds are abundant in more than 20% of pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • Methods of Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . Transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been a focus .
    • Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Scientific Field : Chemistry
    • Application Summary : This field focuses on the incorporation of a trifluoromethyl group into organic motifs . The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products .
    • Methods of Application : Transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
  • Application of Acetonitrile in Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
  • Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles

    • Scientific Field : Organic Chemistry
    • Application Summary : A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
    • Methods of Application : The method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
    • Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
  • Advances in the Application of Acetonitrile in Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Methods of Application : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

Safety And Hazards

2-Trifluoromethylbenzoylacetonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . Specific safety data sheets should be consulted for detailed safety and hazard information .

properties

IUPAC Name

3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZOOHHGJMAKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504996
Record name 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethylbenzoylacetonitrile

CAS RN

40018-10-8
Record name 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 26.04 g (0.40 mole) of potassium cyanide in 30 mL of water was added to a stirring solution of 27.00 g (0.10 mole) of 2-bromo-1-(2-trifluoromethyl-phenyl)-ethanone in 500 mL of ethanol. The mixture was stirred at room temperature overnight. Water and dichloromethane were added to the mixture. The mixture was then acidified with acetic acid (pH=5-6). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization of the residue with ether and hexane gave 14.97 g of 3-oxo-3(2-trifluoromethyl-phenyl)-propionitrile.
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26.04 g
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27 g
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500 mL
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Synthesis routes and methods II

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 2-trifluoromethyl-benzoic acid methyl ester (3.1 g, 14.0 mmol, 1.0 eq). The crude was precipitated from HCl to give the title product as a yellow solid (2.8 g, yield: 94%).
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3.1 g
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Yield
94%

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